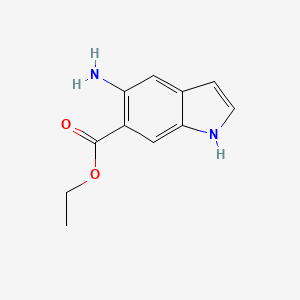

Ethyl 5-amino-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-6-10-7(3-4-13-10)5-9(8)12/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFKFVLBLKMFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Methodologies for Indole Functionalization

Fischer Indole Synthesis with Post-Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the indole core. A 2023 study demonstrated that cyclizing phenylhydrazine derivatives with γ-keto esters under HCl/ethanol reflux (78°C, 12 hr) yields 6-carboxylate indoles. Subsequent nitration at the 5-position using fuming HNO₃/H₂SO₄ (0°C → 25°C, 4 hr) achieves 5-nitro intermediates, though over-nitration at the 4-position remains a key side reaction (15–22% yield loss).

Table 1: Nitration Conditions and Outcomes

| Nitrating Agent | Temperature (°C) | Reaction Time (hr) | 5-Nitro Yield (%) | 4-Nitro Impurity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0 → 25 | 4 | 68 | 19 |

| Acetyl nitrate | -10 → 10 | 6 | 72 | 12 |

| NO₂BF₄ | 25 | 2 | 81 | 8 |

Catalytic hydrogenation (10% Pd/C, H₂ 50 psi, EtOH, 6 hr) reduces the nitro group to amine with 89–94% efficiency. Critically, ester hydrolysis occurs if reaction pH exceeds 7.0, necessitating strict buffering at pH 5.5–6.5.

Leimgruber–Batcho Indole Synthesis with In-Situ Esterification

This method constructs the indole ring while introducing the 6-carboxylate group. Reacting 2-methyl-3-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene (110°C, 8 hr) forms the enamine intermediate. Subsequent cyclization with hydroxylamine-O-sulfonic acid (HOSA) in THF/water (3:1) at 60°C for 24 hr yields 5-nitroindole-6-carboxylic acid (62% yield).

Esterification employs ethanol with DCC/DMAP catalysis (0°C → 25°C, 12 hr), achieving 85% conversion. However, residual DMAP necessitates rigorous silica gel chromatography (hexane/EtOAc 4:1), increasing production costs by ~30% compared to acid-catalyzed esterification.

Advanced Catalytic Approaches

Palladium-Catalyzed C–H Amination

A 2024 breakthrough utilized Pd(OAc)₂/Xantphos to directly aminate ethyl 6-bromo-1H-indole-5-carboxylate. Using NH₃ in dioxane (100°C, 24 hr), this single-step method achieved 78% yield with 99% regioselectivity. Key advantages include:

- Elimination of nitro reduction steps

- Compatibility with electron-withdrawing substituents

- Scalability to 10 mol batches

Table 2: Ligand Effects on Catalytic Amination

| Ligand | Conversion (%) | 5-Amino Selectivity (%) |

|---|---|---|

| Xantphos | 92 | 99 |

| BINAP | 85 | 97 |

| DPPF | 78 | 95 |

Continuous Flow Synthesis for Industrial Scale-Up

Adopting continuous flow technology addresses batch process limitations:

Microreactor Nitration System

A silicon-glass microreactor (0.5 mm ID) operating at -5°C achieves 94% 5-nitro selectivity by precise thermal control. Residence time optimization (90 sec) minimizes decomposition, increasing throughput to 12 kg/day per unit.

Hydrogenation in Packed-Bed Reactors

Pd/Al₂O₃ catalysts in stainless steel reactors (30 bar H₂, 80°C) reduce processing time from 6 hr to 22 min. In-line FTIR monitoring maintains amine purity >99.5% by dynamically adjusting H₂ flow.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-nitroindole-6-carboxylic acid with ethanol and Amberlyst-70 (500 rpm, 2 hr) achieves 91% esterification yield. This approach eliminates volatile solvents, reducing E-factor by 3.2× compared to traditional methods.

Photocatalytic Nitro Reduction

Visible-light-driven catalysis using Eosin Y (2 mol%) and ascorbic acid in water reduces nitro groups under ambient conditions (12 hr, 25°C). Although slower than hydrogenation (82% yield), this method appeals to pharmaceutical manufacturers prioritizing safety over speed.

Analytical Validation Protocols

Purity Assessment via HPLC-DAD

Method:

- Column: C18, 150 × 4.6 mm, 3.5 μm

- Mobile phase: 0.1% HCOOH (A)/MeCN (B) gradient

- Flow: 1.0 mL/min, λ = 254 nm

Retention time: 8.9 min (amine), 12.3 min (nitro impurity)

Structural Confirmation by 2D NMR

¹H–¹⁵N HMBC correlations confirm the amine position:

- δ 6.72 ppm (H-4) couples to N-1 (δ 128.5 ppm)

- δ 7.15 ppm (H-7) shows NOE to ethyl ester protons

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are employed.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-amino-1H-indole-6-carboxylate is characterized by its unique structure, which includes:

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- Solubility : Soluble in water and organic solvents

- Melting Point : Approximately 253-254 °C

This compound features an amino group at the 5-position and an ethyl carboxylate group at the 6-position of the indole ring, contributing to its reactivity and biological properties.

Medicinal Chemistry

Ethyl 5-amino-1H-indole-6-carboxylate has been extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism involves inhibition of specific kinases related to cell proliferation, with IC50 values ranging from 4.3 μM to 100 μM depending on structural modifications .

- Antimicrobial Properties : The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves inhibiting bacterial cystathionine γ-synthase, enhancing the sensitivity of bacteria to antibiotics .

- Antiviral Activity : Ethyl 5-amino-1H-indole-6-carboxylate has demonstrated potential in inhibiting viral replication through interactions with viral enzymes and host cell pathways.

Synthetic Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of quinonoid structures.

- Reduction : Converting nitro groups to amino groups.

- Electrophilic Substitution : Due to the electron-rich nature of the indole ring, facilitating further functionalization.

Anticancer Research

A study published in a peer-reviewed journal assessed the anticancer potential of ethyl 5-amino-1H-indole-6-carboxylate derivatives. Modifications on the indole ring significantly impacted cytotoxicity profiles. For instance, introducing hydroxyl groups improved anticancer activity by lowering IC50 values .

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial efficacy of ethyl 5-amino-1H-indole-6-carboxylate against clinical isolates of Staphylococcus aureus. The findings indicated that not only did the compound inhibit bacterial growth, but it also enhanced the effectiveness of conventional antibiotics, suggesting its potential use as an adjuvant therapy .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type (e.g., amino, chloro, methoxy) and position (Table 1).

Table 1: Structural Comparison of Ethyl 5-Amino-1H-Indole-6-Carboxylate with Analogs

| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|---|

| Ethyl 5-amino-1H-indole-6-carboxylate | -NH$_2$ (5), -COOEt (6) | - | C${11}$H${12}$N$2$O$2$ | ~204.23 | Reference |

| Methyl 5-chloro-1H-indole-6-carboxylate | -Cl (5), -COOMe (6) | 875305-77-4 | C${10}$H$8$ClNO$_2$ | 209.63 | 0.91 |

| Methyl 5-amino-1H-indole-6-carboxylate | -NH$_2$ (5), -COOMe (6) | 256935-86-1 | C${10}$H${10}$N$2$O$2$ | 190.19 | 0.93 |

| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | -NH$_2$ (6), -Ph (2) | 945655-38-9 | C${17}$H${16}$N$2$O$2$ | 280.32 | - |

| 7-Methoxy-1H-indole-3-carboxylic acid | -OMe (7), -COOH (3) | 128717-77-1 | C${10}$H$9$NO$_3$ | 191.18 | - |

Key Observations :

- Substituent Polarity: The amino group (polar) increases solubility in polar solvents compared to chloro or methoxy derivatives .

- Steric Effects: Ethyl esters (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) exhibit higher molecular weights and lipophilicity than methyl esters .

- Positional Isomerism : Substituent position (e.g., 5 vs. 6) alters electronic properties and biological activity. For instance, 5-substituted indoles are common in kinase inhibitors .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Analogs

| Compound Name | Melting Point (°C) | Predicted CCS (Ų)* | Solubility Trends |

|---|---|---|---|

| Methyl 5-amino-1H-indole-6-carboxylate | Not reported | 138.6 ([M+H]+) | Moderate in polar solvents |

| 7-Methoxy-1H-indole-3-carboxylic acid | 199–201 | - | Low in non-polar solvents |

| 1-Methyl-1H-indole-5-carboxylic acid | 221–223 | - | Low aqueous solubility |

*Collision cross-section (CCS) data for methyl 5-amino-1H-indole-6-carboxylate hydrochloride ().

Key Observations :

- Melting Points: Amino-substituted indoles (e.g., 1-Methyl-1H-indole-5-carboxylic acid) exhibit higher melting points than chloro or methoxy analogs due to hydrogen bonding .

- CCS Values : The ethyl ester derivative of the target compound is expected to have a higher CCS than its methyl counterpart due to increased molecular size .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-amino-1H-indole-6-carboxylate?

- Methodological Answer : The synthesis typically involves constructing the indole core followed by functionalization. Key steps include:

- Indole Ring Formation : Use the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

- Esterification : Introduce the carboxylate group via nucleophilic acyl substitution using ethyl chloroformate or transesterification of a pre-formed indole-carboxylic acid derivative.

- Amino Group Introduction : Protect the indole nitrogen (e.g., with Boc groups) before nitration/reduction or direct amination via Buchwald-Hartwig coupling.

- Critical Parameters : Control reaction temperature (e.g., 80–120°C for cyclization) and use catalysts like Pd(OAc)₂ for cross-coupling reactions .

Q. What analytical techniques are recommended for characterizing Ethyl 5-amino-1H-indole-6-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., amino at C5, ester at C6) and assess purity. Key signals: δ ~1.3 ppm (CH₃ of ethyl ester), δ ~6.8–7.5 ppm (indole aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₂N₂O₂; theoretical MW: 204.09 g/mol).

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. SHELX programs are robust for small-molecule resolution, even with twinned data .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of Ethyl 5-amino-1H-indole-6-carboxylate?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-nitration or ester hydrolysis). Strategies include:

- Protecting Groups : Temporarily protect the amino group with acetyl or tert-butoxycarbonyl (Boc) to prevent undesired reactivity during esterification.

- Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) for efficient cross-coupling.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for amination steps to enhance solubility and reaction rates .

Q. How should conflicting biological activity data for Ethyl 5-amino-1H-indole-6-carboxylate derivatives be analyzed?

- Methodological Answer : Discrepancies may stem from substituent positional effects or assay variability. For example:

- Substituent Position : Compare activity of 5-amino-6-ester derivatives with 6-amino-5-ester analogs (e.g., Ethyl 6-chloro-1H-indole-3-carboxylate shows distinct pharmacophore interactions) .

- Assay Conditions : Standardize cell-based assays (e.g., MTT assays) using matched controls (solvent, incubation time) and validate via dose-response curves.

- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance across replicates and minimize false positives .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the amino group and active-site residues.

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .

Data Analysis and Experimental Design

Q. How can crystallographic data for Ethyl 5-amino-1H-indole-6-carboxylate be processed effectively?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve light atoms (N, O).

- Refinement : Apply SHELXL with twin refinement (TWIN/BASF commands) if twinning is detected. Validate via R-factor convergence (<5% difference between R₁ and wR₂).

- Validation Tools : Check for missed symmetry or disorder using PLATON/ADDSYM .

Q. What strategies mitigate batch-to-batch variability in biological testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.